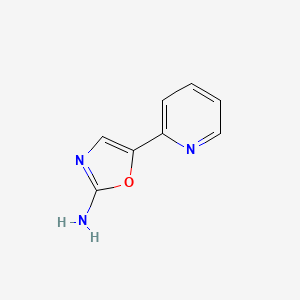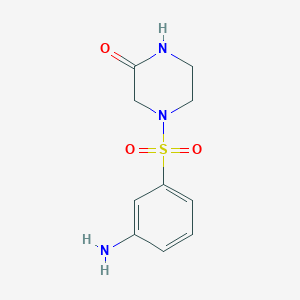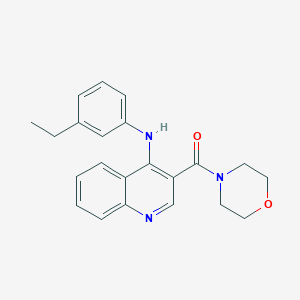
(4-((3-Etilfenil)amino)quinolin-3-il)(morfolino)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de la 3-acetilquinolina exhiben prometedoras propiedades antimicrobianas. Los investigadores han explorado su potencial como agentes antibacterianos, antifúngicos y antituberculosos . Estos compuestos podrían desempeñar un papel crucial en la lucha contra las enfermedades infecciosas.
Potencial Anticancerígeno
Ciertos derivados de la 3-acetilquinolina han demostrado actividad anticancerígena. Su estructura química única los convierte en candidatos interesantes para la terapia contra el cáncer . Se necesitan más estudios para descubrir los mecanismos específicos y optimizar su efectividad.
Aplicaciones Antimaláricas
Los derivados de la quinolina, incluida la 3-acetilquinolina, se han investigado por sus propiedades antimaláricas. Estos compuestos pueden contribuir a la lucha contra la malaria, un importante problema de salud global .
Efectos Antiinflamatorios
Algunos derivados de la 3-acetilquinolina exhiben actividad antiinflamatoria. Comprender su modo de acción podría conducir al desarrollo de nuevos fármacos antiinflamatorios .
Implicaciones Neurológicas
Los derivados de la quinolina, incluida la 3-acetilquinolina, se han relacionado con enfermedades del sistema nervioso. Actúan como antagonistas selectivos del sitio de la glicina, lo que potencialmente afecta condiciones como el accidente cerebrovascular, la enfermedad de Parkinson y la enfermedad de Alzheimer .
Síntesis de Nuevos Compuestos
La 3-acetilquinolina sirve como un excelente material de partida para sintetizar varios compuestos. Los investigadores pueden utilizarla como un bloque de construcción para crear nuevas moléculas con diversas actividades farmacológicas .
En resumen, "(4-((3-Etilfenil)amino)quinolin-3-il)(morfolino)metanona" es prometedora en múltiples campos, desde aplicaciones antimicrobianas hasta posibles terapias contra el cáncer. Su versatilidad la convierte en un compuesto valioso para la investigación científica y el desarrollo de fármacos . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
[4-(3-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOWBOEVSAIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)
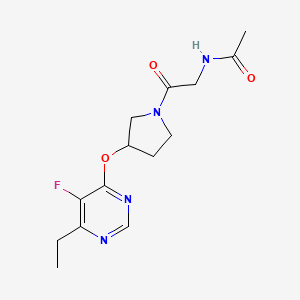
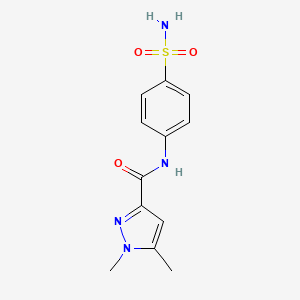
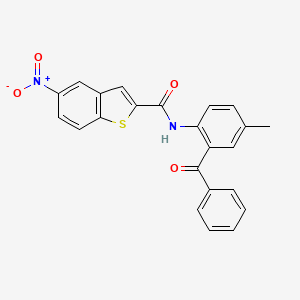
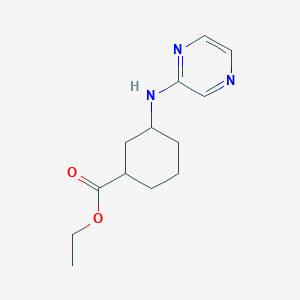
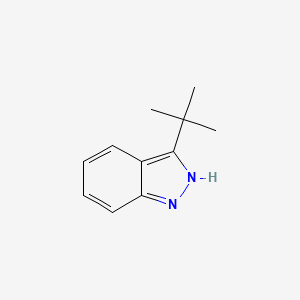
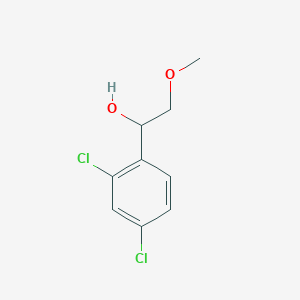
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)
![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)
![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)

